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Compound of Interest

Compound Name: m-PEG5-CH2COOH

Cat. No.: B1676793

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-PEG5-CH2COOH, a methoxy-
terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid. The definitive
CAS number for this molecule, which contains five ethylene glycol units, is 16142-03-3. It is
crucial to distinguish this from a similar compound, m-PEG4-CH2COOH, which is sometimes
erroneously labeled as m-PEG5 and has the CAS number 16024-66-1. This guide will focus
exclusively on the properties and applications of the true m-PEG5-CH2COOH.

m-PEG5-CH2COOH is a key hydrophilic linker used in bioconjugation, particularly in the
development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS). Its incorporation into these therapeutic modalities has been shown to enhance
solubility, improve pharmacokinetic profiles, and potentially increase therapeutic efficacy. This
document details the physicochemical properties of m-PEG5-CH2COOH, provides a general
experimental protocol for its conjugation to amine-containing molecules, and discusses its role
in the broader context of advanced drug delivery systems.

Physicochemical Properties

m-PEG5-CH2COOH is a well-defined, monodisperse PEG linker. Its chemical and physical
properties are summarized in the table below.
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Property Value

CAS Number 16142-03-3

Chemical Name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Molecular Formula C13H2608

Molecular Weight 310.34 g/mol

Appearance White to off-white solid or viscous oll

Solubility Soluble in water and most organic solvents
Purity Typically >95%

Applications in Drug Development

The primary application of m-PEG5-CH2COOH is as a flexible, hydrophilic spacer arm in the
construction of complex biomolecules.

Antibody-Drug Conjugates (ADCSs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor
antigen. The linker plays a critical role in the stability and efficacy of the ADC. The use of PEG
linkers, such as m-PEG5-CH2COOH, offers several advantages:

o Enhanced Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain
can significantly improve the overall solubility of the ADC, reducing the risk of aggregation.[1]

[2]

e Improved Pharmacokinetics: The PEG moiety can create a "hydration shell" around the drug,
which can shield it from enzymatic degradation and reduce renal clearance. This leads to a
longer circulation half-life and increased exposure of the tumor to the ADC.[1][2][3]

e Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload,
PEG linkers can enable the attachment of a higher number of drug molecules to a single
antibody without compromising its biophysical properties.[2][3]

Proteolysis Targeting Chimeras (PROTACS)
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PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant
of PROTAC efficacy. PEG linkers like m-PEG5-CH2COOH are frequently employed due to their
beneficial properties:

e Improved Solubility and Cell Permeability: The hydrophilicity of the PEG chain can enhance
the solubility of the entire PROTAC molecule, which can in turn affect its ability to cross cell
membranes.

o Optimal Length and Flexibility: The length of the linker is crucial for the formation of a stable
and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The flexibility of the PEG chain can facilitate the necessary spatial arrangement for this
interaction.

o Versatility in Synthesis: The terminal carboxylic acid of m-PEG5-CH2COOH allows for
straightforward conjugation to amine-containing ligands through standard amide bond
formation reactions.

Experimental Protocols

The following is a general protocol for the conjugation of m-PEG5-CH2COOH to a primary
amine-containing molecule, such as a protein, peptide, or small molecule ligand.

Amide Bond Formation via EDC/INHS Chemistry

This two-step protocol involves the activation of the carboxylic acid group of m-PEG5-
CH2COOH with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysuccinimide (NHS) to form a more stable NHS ester, which then readily reacts with
primary amines.

Materials:
e m-PEG5-CH2COOH

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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e NHS (N-hydroxysuccinimide) or sulfo-NHS

¢ Amine-containing molecule (e.g., antibody, ligand)

 Activation Buffer: MES buffer (pH 4.5-6.0) or phosphate buffer (pH 6.0)
» Conjugation Buffer: Phosphate-buffered saline (PBS) (pH 7.2-8.0)

» Quenching Buffer: Tris or glycine solution

» Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:

 Activation of m-PEG5-CH2COOH:

o Dissolve m-PEG5-CH2COOH, EDC, and NHS in the Activation Buffer. A typical molar ratio
is 1:1.5:1.2 (m-PEG5-CH2COOH:EDC:NHS).

o Incubate the reaction mixture at room temperature for 15-30 minutes.
e Conjugation to the Amine-Containing Molecule:

o Immediately add the activated m-PEG5-CH2COOH solution to the amine-containing
molecule dissolved in the Conjugation Buffer.

o The molar ratio of the activated PEG to the amine-containing molecule will depend on the
desired degree of labeling and should be optimized empirically.

o Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
e Quenching the Reaction:

o Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
 Purification of the Conjugate:

o Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or
another suitable purification method.
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e Characterization:

o Confirm the successful conjugation and determine the degree of labeling using techniques
such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or SDS-PAGE.

Visualizations
Logical Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug
conjugate using m-PEG5-CH2COOH as part of the linker.
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Caption: General workflow for ADC synthesis using m-PEG5-CH2COOH.

Signaling Pathway of a PROTAC

This diagram illustrates the general mechanism of action for a PROTAC, where m-PEG5-

CH2COOH would function as the "Linker".
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Caption: General mechanism of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: m-PEG5-CH2COOH (CAS
Number: 16142-03-3)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676793#what-is-the-cas-number-for-m-peg5-
ch2cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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